molecular formula C16H12N2O3 B3031386 1-Benzyl-5-nitroindole-3-carbaldehyde CAS No. 300664-53-3

1-Benzyl-5-nitroindole-3-carbaldehyde

Cat. No. B3031386
CAS RN: 300664-53-3
M. Wt: 280.28 g/mol
InChI Key: SOPMEIKWKUESBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-nitroindole-3-carbaldehyde is a chemical compound that is part of the indole family, characterized by a nitro group at the 5-position and a benzyl group at the 3-position of the indole core. The presence of the aldehyde functional group at the 3-position makes it a potential intermediate for various chemical syntheses.

Synthesis Analysis

The synthesis of nitro-substituted indoles, such as this compound, can be achieved through a Knoevenagel condensation reaction. This is demonstrated in the preparation of nitro-substituted 3-benzylindoles, where a piperidine-catalyzed Knoevenagel condensation of 4,6-dinitro-1-tosylindoline with aromatic/heteroaromatic aldehydes is followed by a DBU-induced shift of the C=C bond into the 5-membered ring, yielding the desired nitro-substituted indoles .

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be confirmed by various spectroscopic methods such as 1H and 13C NMR, MS, and IR. X-ray analysis can also be used for structural confirmation, as seen in the study of ring closure products of aromatic carbaldehyde (diaminomethylene) hydrazones .

Chemical Reactions Analysis

This compound, due to its aldehyde group, can participate in various chemical reactions. For instance, it can be used as a precursor for Schiff bases, which exhibit benzoid-quinoid tautomerism. The introduction of an electron-acceptor substituent, such as a nitro group, into the benzofuran system favors the formation of the quinoid tautomer, as seen in Schiff bases derived from 5-hydroxy- and 5-hydroxy-6-nitro-2,3-diphenyl-1-benzofuran-4-carbaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For example, N-unsubstituted 1,2,4-triazole-3-carbaldehydes dimerize in the solid state to form carbonyl-free hemiaminals and exist predominantly in the carbonyl form in solution. The stability of these forms can vary with the nature of the substituents, as seen with 5-aryl versus non-aromatic 5-substituents . Additionally, the novel syntheses of 1-hydroxy-6- and -5-nitroindole-3-carbaldehydes from their methoxy counterparts suggest that the nitro group and the aldehyde functionality are stable under certain reaction conditions, such as methyl ether cleavage reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

1-Benzyl-5-nitroindole-3-carbaldehyde, a derivative of indole, has applications primarily in synthetic chemistry. A study by Yamada et al. (2009) demonstrated the use of a similar compound, 1-methoxy-6-nitroindole-3-carbaldehyde, as a versatile electrophile in the synthesis of various indole derivatives, highlighting its potential in creating complex molecular structures (Yamada et al., 2009). Berti et al. (1968) explored the reactions of indole derivatives with benzoyl nitrate, converting free position 3 indoles into their 3-nitro-derivatives, indicating a pathway for structural modification of indole compounds (Berti et al., 1968).

Novel Synthesis and Derivatives

Another study by Yamada et al. (2004) focused on the novel synthesis of 1-hydroxy-6- and -5-nitroindole-3-carbaldehydes from similar compounds, leading to the creation of daikon-phytoalexin analogs (Yamada et al., 2004). This indicates the compound's role in generating new molecular entities with potential biological activity.

Spectral Analysis and Characterization

Acheson et al. (1979) presented a study on the reduction of 2-nitrophenylacetaldehyde to produce 1-hydroxyindole derivatives, including spectral analysis. This work contributes to the understanding of the spectral properties and characteristics of similar indole derivatives (Acheson et al., 1979).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The future directions of 1-Benzyl-5-nitroindole-3-carbaldehyde could involve further exploration of its biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

It’s important to note that the compound is a derivative of5-nitroindole and indole-3-carbaldehyde , both of which have been studied extensively .

5-Nitroindole is a universal base analogue for oligonucleotide synthesis, capable of pairing equally with all four naturally occurring DNA/RNA bases . Indole-3-carbaldehyde, on the other hand, is a metabolite of dietary L-tryptophan synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus . It acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .

Mode of Action

Indole derivatives, in general, have been found to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The pharmacokinetics of indole derivatives, in general, are of wide interest due to their diverse biological and clinical applications .

Result of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Action Environment

It’s important to note that the environment can significantly impact the effectiveness of indole derivatives .

properties

IUPAC Name

1-benzyl-5-nitroindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-11-13-10-17(9-12-4-2-1-3-5-12)16-7-6-14(18(20)21)8-15(13)16/h1-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPMEIKWKUESBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=C2C=CC(=C3)[N+](=O)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370745
Record name 1-benzyl-5-nitroindole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

300664-53-3
Record name 5-Nitro-1-(phenylmethyl)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300664-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-benzyl-5-nitroindole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-5-nitroindole-3-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Benzyl-5-nitroindole-3-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-Benzyl-5-nitroindole-3-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-Benzyl-5-nitroindole-3-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-Benzyl-5-nitroindole-3-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-Benzyl-5-nitroindole-3-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.